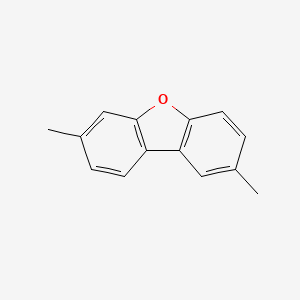
2,7-dimethyldibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-dimethyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by two benzene rings fused to a central furan ring, with methyl groups attached at the 2 and 7 positions. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyldibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of dibenzofuran with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of raw materials, desired purity, and production scale.
化学反应分析
Types of Reactions
2,7-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, quinones, and dihydro compounds, which have various applications in organic synthesis and material science.
科学研究应用
2,7-dimethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-dimethyldibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as mTOR and PARP . The exact pathways and targets can vary depending on the specific derivative and its application.
相似化合物的比较
2,7-dimethyldibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without methyl groups.
2,6-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.
Usnic Acid: A dibenzofuran derivative with additional functional groups and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
属性
CAS 编号 |
51801-70-8 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
2,7-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3 |
InChI 键 |
AFXREXXZVMTNJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
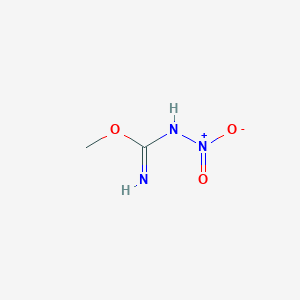
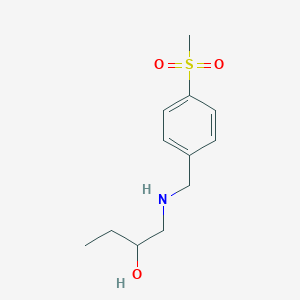
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8585387.png)
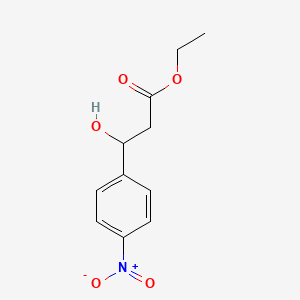
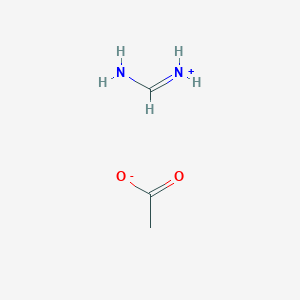
propanedinitrile](/img/structure/B8585431.png)
![7-Iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8585433.png)
![4-({10-[(Hepta-1,6-dien-4-yl)oxy]decyl}oxy)benzoic acid](/img/structure/B8585439.png)
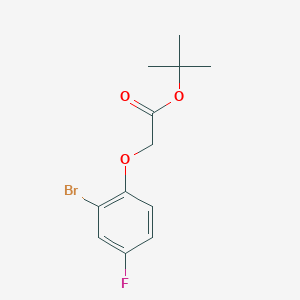
![4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol](/img/structure/B8585458.png)
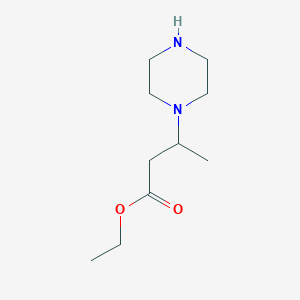
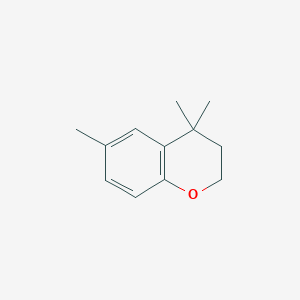
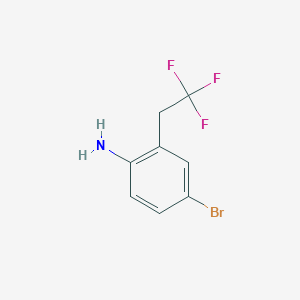
![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)
